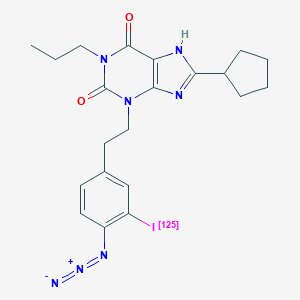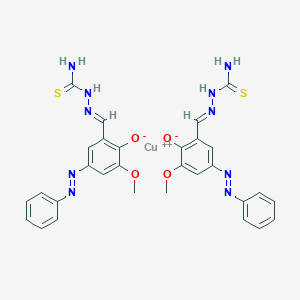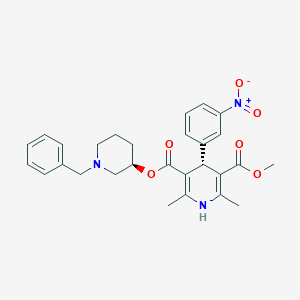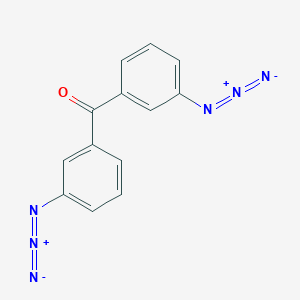
Bis(3-azidophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-azidophenyl)methanone, also known as BAM, is a compound that has been widely studied for its potential applications in various fields of science. It is a versatile compound that can be synthesized using different methods and has been found to have unique properties that make it useful in scientific research.
Applications De Recherche Scientifique
Bis(3-azidophenyl)methanone has a wide range of scientific research applications. It has been used as a photoinitiator in the synthesis of polymers, as a crosslinking agent in the preparation of polymer networks, and as a precursor for the synthesis of other compounds. Bis(3-azidophenyl)methanone has also been used in the development of materials for optoelectronic devices, such as photovoltaic cells and light-emitting diodes. Additionally, Bis(3-azidophenyl)methanone has been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of Bis(3-azidophenyl)methanone is not fully understood. However, it is believed that Bis(3-azidophenyl)methanone works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Bis(3-azidophenyl)methanone has been found to be particularly effective against cancer cells, as cancer cells are more susceptible to ROS-induced damage than normal cells.
Effets Biochimiques Et Physiologiques
Bis(3-azidophenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Bis(3-azidophenyl)methanone has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest. Additionally, Bis(3-azidophenyl)methanone has been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(3-azidophenyl)methanone in lab experiments is its versatility. Bis(3-azidophenyl)methanone can be synthesized using different methods and can be used in a variety of applications. Additionally, Bis(3-azidophenyl)methanone has been found to have unique properties that make it useful in scientific research. However, there are also limitations to using Bis(3-azidophenyl)methanone in lab experiments. For example, Bis(3-azidophenyl)methanone is sensitive to light and can decompose upon exposure to light. This can make it difficult to handle and use in certain experiments.
Orientations Futures
There are a number of future directions for research on Bis(3-azidophenyl)methanone. One area of research is the development of new methods for synthesizing Bis(3-azidophenyl)methanone. Researchers are also exploring the use of Bis(3-azidophenyl)methanone in the development of new materials for optoelectronic devices. Additionally, researchers are studying the use of Bis(3-azidophenyl)methanone in the treatment of cancer, with the goal of developing new cancer therapies. Finally, researchers are exploring the use of Bis(3-azidophenyl)methanone in other areas of scientific research, such as materials science and nanotechnology.
Méthodes De Synthèse
Bis(3-azidophenyl)methanone can be synthesized using different methods, including the reaction of 3-bromobenzoyl chloride with sodium azide, the reaction of 3-azidobenzoyl chloride with benzyl chloride, and the reaction of 3-azidobenzoic acid with benzoyl chloride. The most common method used to synthesize Bis(3-azidophenyl)methanone is the reaction of 3-bromobenzoyl chloride with sodium azide. This method involves the addition of sodium azide to a solution of 3-bromobenzoyl chloride in anhydrous ether. The resulting product is then purified using column chromatography.
Propriétés
Numéro CAS |
112028-53-2 |
|---|---|
Nom du produit |
Bis(3-azidophenyl)methanone |
Formule moléculaire |
C13H8N6O |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
bis(3-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H |
Clé InChI |
FWLDOWCNCDNUAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
Synonymes |
3,3''-DIAZIDOBENZOPHENONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
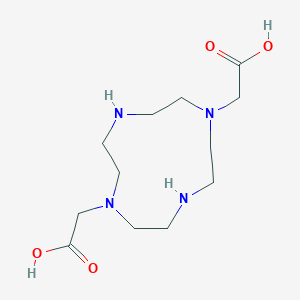
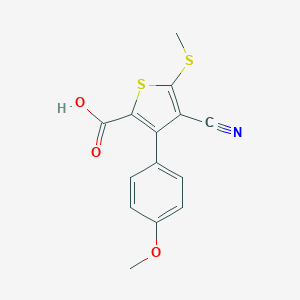
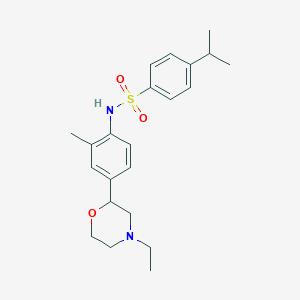
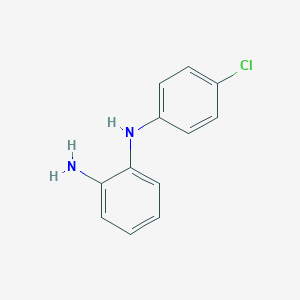
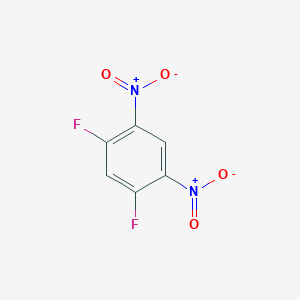
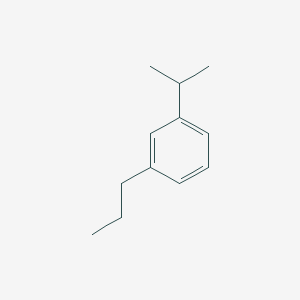
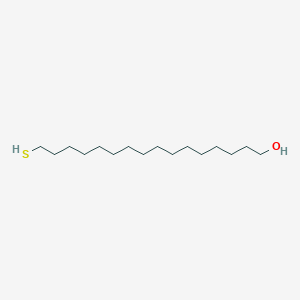
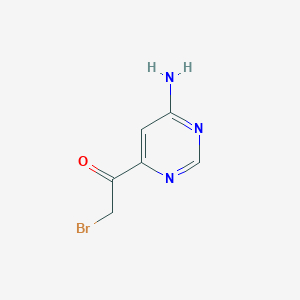
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
